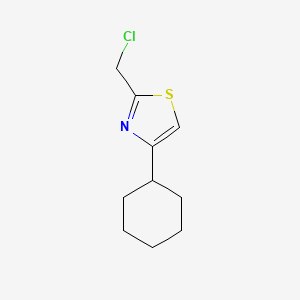
2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol
Vue d'ensemble
Description
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs due to its ability to readily form hydrogen bonds. It also contains a tetramethylborolane group, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the tetramethylborolane group. Piperazine rings can act as bidentate ligands, binding to metal atoms in two places, and are often involved in coordination chemistry . The tetramethylborolane group could potentially be involved in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the groups present in the compound. For example, the presence of the piperazine ring might make the compound basic, and the compound is likely to be solid at room temperature .Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of “2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol”, focusing on its unique applications:
Subcellular Targeting
This compound can be used for subcellular targeting of cargo to the nucleus. This is crucial for understanding the localization of metabolites, proteins, or chemical probes and can increase therapeutic efficacy by concentrating a drug at its site of action while reducing off-target effects .
Crystal Structure Analysis
The compound has been utilized in crystal structure analysis . For example, it has been synthesized through Miyaura borylation and sulfonylation reactions, with its structure identified by various spectroscopy methods .
Organic Synthesis
Boronic acids, which are part of this compound’s structure, are widely used in organic synthesis . They are known for their ability to form stable complexes with diols and are easily modified, making them valuable in this field .
Sensing Applications
The boronic acid moiety is useful in sensing applications , including homogeneous assays or heterogeneous detection due to its interaction with diols and strong Lewis bases such as fluoride or cyanide anions .
Chemical Biology
In chemical biology , boronic acids are used for the detection and sensing of peroxides, recognition of protein motifs, development of MRI contrast agents, cell-surface carbohydrate biomarker recognition, and modification of aptamers and proteins for various sensing and purification applications .
Molecular Recognition
Boronic acids are employed in molecular recognition , especially in sensing mono- and polysaccharides which are challenging molecules to differentiate due to their similarity in size and structure .
Mécanisme D'action
Target of Action
Similar compounds with a tetramethyl-1,3,2-dioxaborolane group are often used in organic synthesis as reagents and catalysts .
Mode of Action
Compounds with a tetramethyl-1,3,2-dioxaborolane group are known to participate in borylation reactions . They can interact with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The compound’s potential role in borylation reactions suggests it could influence pathways involving alkyl or aryl alkynes and alkenes .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in organic solvents such as chloroform, ether, and dichloromethane . It is poorly soluble in water but may hydrolyze in a humid environment .
Result of Action
Its potential role in borylation reactions suggests it could facilitate the formation of boronic esters .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, its solubility and stability can be affected by the presence of water and humidity . Furthermore, the compound should be stored in a dark place, sealed in dry, at room temperature .
Propriétés
IUPAC Name |
2-[4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BN2O3/c1-18(2)19(3,4)25-20(24-18)17-7-5-16(6-8-17)15-22-11-9-21(10-12-22)13-14-23/h5-8,23H,9-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHYLUWHFBYAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








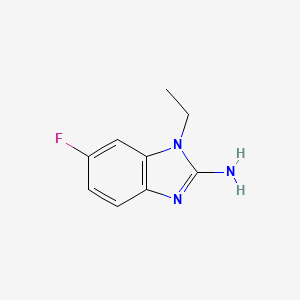
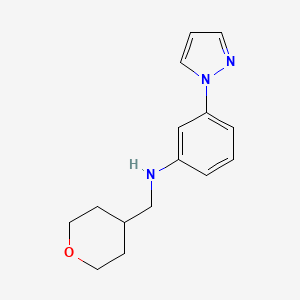


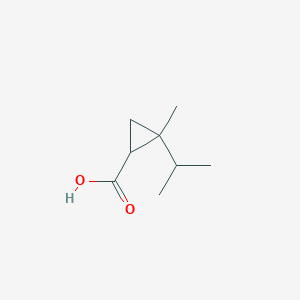
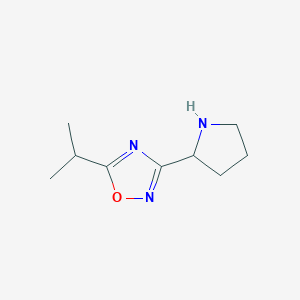
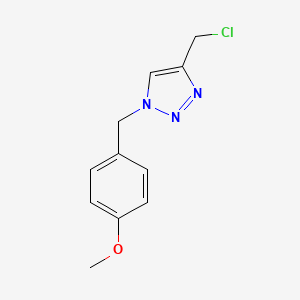
![N-[(2,6-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1428151.png)
